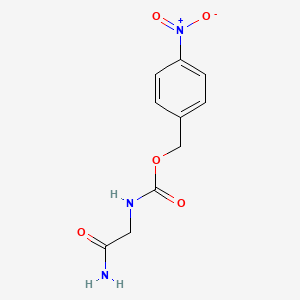
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is an organic compound that features both a nitrophenyl group and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with (2-amino-2-oxoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: (4-Aminophenyl)methyl (2-amino-2-oxoethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular processes.
類似化合物との比較
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)thiocarbamate: Contains a thiocarbamate group, which can impart different chemical properties.
Uniqueness: (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
79944-30-2 |
|---|---|
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C10H11N3O5/c11-9(14)5-12-10(15)18-6-7-1-3-8(4-2-7)13(16)17/h1-4H,5-6H2,(H2,11,14)(H,12,15) |
InChIキー |
STLFJFICSMFSAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)NCC(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















